molecular formula C11H15N3O3S B555336 L-Methionine p-nitroanilide CAS No. 6042-04-2

L-Methionine p-nitroanilide

Cat. No.: B555336
CAS No.: 6042-04-2
M. Wt: 269,32 g/mole
InChI Key: PLBWRAWSHVJPTL-JTQLQIEISA-N
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Mechanism of Action

Target of Action

L-Methionine p-nitroanilide is a derivative of the essential amino acid Methionine . Its primary target is the enzyme Methionine Aminopeptidase (MetAP) . MetAP is involved in the removal of the amino-terminal methionine from newly synthesized polypeptides .

Mode of Action

This compound acts as a substrate for MetAP . The interaction between the compound and MetAP leads to biochemical reactions that are crucial for protein synthesis and post-translational modification .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway. Specifically, it influences the N-terminal methionine excision (NME) from the polypeptides during protein synthesis . This process is vital for the general metabolism of amino acids and proteins, activation and inactivation of biologically active peptides, and protein degradation and antigen processing .

Pharmacokinetics

It’s known that the compound’s action can be influenced by various factors such as temperature and ph . For instance, the enzyme activity was found to have a temperature and pH optimum of 50 °C and 8.5, respectively .

Result of Action

The action of this compound leads to changes in protein synthesis and post-translational modification. This can have significant effects at the molecular and cellular levels, influencing the growth and development of cells .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH . For example, the enzyme activity was found to be stable at 50 °C with a half-life of more than 8 hours . Moreover, the enzyme activity was enhanced by Mg 2+ and Co 2+ and was inhibited by Fe 2+ and Cu 2+ .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methionine p-nitroanilide can be synthesized through a series of chemical reactions involving the amino acid L-methionine and p-nitroaniline. The typical synthetic route involves the activation of the carboxyl group of L-methionine, followed by coupling with p-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Methionine p-nitroanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Comparison with Similar Compounds

L-Methionine p-nitroanilide is unique due to its specific structure and function as a substrate for methionine aminopeptidases. Similar compounds include:

These compounds share the common feature of having a p-nitroanilide group but differ in the amino acid moiety, which determines their specificity for different aminopeptidases .

Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975824
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6042-04-2
Record name Methionine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?

A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].

Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?

A2: this compound serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.

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